molecular formula C9H10BrNO B3032140 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1154740-48-3

6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B3032140
CAS RN: 1154740-48-3
M. Wt: 228.09
InChI Key: VYKHUEGCOXQRDI-UHFFFAOYSA-N
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Description

“6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a chemical compound with the CAS number 1154740-48-3 . It has a molecular weight of 228.09 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO/c1-6-7(10)2-3-8-9(6)11-4-5-12-8/h2-3,11H,4-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

1,2-Benzoxazines and related compounds, including the specific compound , are synthesized through various chemical reactions, often involving the cyclization of precursor molecules. These compounds exhibit interesting chemical properties, such as the ability to act as electrophiles in certain reactions. The synthesis methods and chemical behaviors of these compounds are essential for exploring their potential applications in scientific research and drug development (Sainsbury, 1991).

Biological Significance and Applications

Benzoxazine derivatives, including those related to the compound , have been studied for their biological significance. These compounds are found in a variety of isomeric forms and exhibit a wide range of biological activities, such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The versatility of the benzoxazine nucleus makes it an interesting core moiety for researchers, offering a foundation for the development of future drugs with potential therapeutic applications (Verma et al., 2019).

Antitumor Activities

The antitumor activities of benzoxazine derivatives and related compounds have been extensively reviewed, highlighting their efficacy in inhibiting the growth of various cancer cell lines. The synthesis and biological evaluation of these compounds reveal their potential as scaffolds for developing new antitumor agents, showcasing the diverse applications of benzoxazine derivatives in cancer research (Cascioferro et al., 2017).

Antimicrobial Scaffolds

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites related to benzoxazines and exhibit roles in plant defense mechanisms against biological threats. These compounds have been evaluated for their antimicrobial activity, and while natural benzoxazinoids may lack potency as antimicrobial agents, the benzoxazine backbone has been identified as a potential scaffold for designing new antimicrobial compounds. This highlights the importance of benzoxazine derivatives in the development of new antimicrobial agents with potent activity against various pathogens (de Bruijn et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit potent renin inhibition , suggesting that renin could be a potential target. Renin is an enzyme involved in the regulation of blood pressure and electrolyte balance.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby modulating their function.

Pharmacokinetics

Compounds with a 2-methyl-2-aryl substitution pattern, which this compound possesses, have been reported to exhibit good permeability, solubility, and metabolic stability . These properties are crucial for bioavailability, suggesting that this compound could potentially be well-absorbed and distributed in the body, and could be metabolically stable.

Result of Action

Similar compounds have been reported to exhibit anticancer activity , suggesting that this compound could potentially induce cell cycle arrest, apoptosis, or other anti-proliferative effects in cancer cells.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding eye contact and wearing protective gloves .

properties

IUPAC Name

6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-7(10)2-3-8-9(6)11-4-5-12-8/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKHUEGCOXQRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244872
Record name 6-Bromo-3,4-dihydro-5-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1154740-48-3
Record name 6-Bromo-3,4-dihydro-5-methyl-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154740-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,4-dihydro-5-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An ice cold mixture of 6-bromo-5-methyl-2H-1,4-benzoxazin-3(4H)-one (3.05 g, 12.59 mmol) in tetrahydrofuran (THF) (40 mL) was treated with borane tetrahydrofuran complex (1.0 M solution in tetrahydrofuran (18.88 mL, 18.88 mmol) and the mixture was stirred at ambient temperature for 150 minutes. The mixture was cooled to 0° C. and then quenched slowly with 1N NaOH (30 mL). The mixture was extracted with ethyl acetate, then washed with 1N NaOH, dried over sodium sulfate, filtered and then concentrated to a thick dark brown oil. The material was purified on silica gel (95:4:1 dichloromethane/methanol/ammonium hydroxide, gradient) to afford an off-white solid: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 6.87 (d, J=8.6 Hz, 1 H), 6.57 (d, J=8.8 Hz, 1 H), 4.31-4.15 (m, 2 H), 3.56-3.38 (m, 2 H), 2.22 (s, 3 H); LC/MS (m/z) ES+=228 (M+1).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.88 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 5
6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 6
6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

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